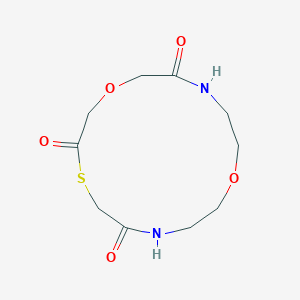
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethers, amides, and a thioester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired ring structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its functional groups allow it to interact with biological macromolecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Known for its use as a ligand in coordination chemistry.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Another compound with similar structural features and applications.
Uniqueness
1,10-Dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
74229-40-6 |
|---|---|
Molecular Formula |
C10H16N2O5S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1,10-dioxa-4-thia-7,13-diazacyclopentadecane-3,6,14-trione |
InChI |
InChI=1S/C10H16N2O5S/c13-8-5-17-6-10(15)18-7-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14) |
InChI Key |
DKKOJQCGAHGSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC(=O)CSC(=O)COCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















